molecular formula C16H26O5 B601296 (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol CAS No. 174097-70-2

(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol

Cat. No. B601296
M. Wt: 298.38
InChI Key:
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Description

The compound “(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol” is also known as Deoxy Artemisinin . It is chemically represented as (3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-2(3H)-one .


Molecular Structure Analysis

The molecular formula of Deoxy Artemisinin is C15H22O4 . The structure includes several chiral centers, which are indicated by the R and S notations in the name of the compound . The numbers preceding the R and S notations refer to the position of the chiral carbon in the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 266.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Synthesis and Antitumor Activity

One significant area of research involves the synthesis and evaluation of analogs of this compound for their antitumor activity. For example, derivatives of benzo[a]pyrano[3,2-h]acridin-7-one, which are structurally related, have shown submicromolar cytotoxicity against specific cancer cell lines. These compounds are notable for their ability to form covalent adducts with DNA, which is a promising mechanism for cancer treatment (Nguyen et al., 2006).

Conformational Analysis

The conformational behavior of benzoxepin derivatives, including those related to the specified compound, has been studied. This research provides insights into the structural dynamics of these molecules, which is crucial for understanding their biological activity and interaction with other molecules (Lachapelle & St-Jacques, 1987).

C-glycosylarenes Synthesis

Another significant application is the synthesis of C-glycosylarenes, a class of compounds that includes variants of the given chemical structure. These compounds are of interest due to their presence in various natural products, and their synthesis has potential applications in the development of new therapeutic agents (Martin et al., 1990).

Pharmacological Properties

There's also research on compounds like 2,3-dihydroxy-4-methoxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, which have demonstrated activity in specific pharmacological assays. Such studies contribute to understanding the therapeutic potential of these compounds (Cao et al., 2003).

properties

IUPAC Name

(1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSZZKRBMNKGP-YMSVXTLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@@]24[C@H]1C[C@H]([C@](O3)(O4)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857755
Record name (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-alfa-Hydroxydesoxy Artemether

CAS RN

174097-70-2
Record name (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Reactant of Route 2
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Reactant of Route 3
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Reactant of Route 4
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Reactant of Route 5
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Reactant of Route 6
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol

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